molecular formula C33H36FN5O4S B2930929 N-benzyl-4-((1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide CAS No. 931313-87-0

N-benzyl-4-((1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide

Cat. No.: B2930929
CAS No.: 931313-87-0
M. Wt: 617.74
InChI Key: PYNVTUQRJVWGJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-benzyl-4-((1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide is a heterocyclic derivative featuring:

  • A thieno[3,2-d]pyrimidine core with 2,4-dioxo functionality.
  • A 4-(4-fluorophenyl)piperazine moiety linked via a 2-oxoethyl chain.
  • A cyclohexanecarboxamide group substituted with a benzyl group.

Properties

CAS No.

931313-87-0

Molecular Formula

C33H36FN5O4S

Molecular Weight

617.74

IUPAC Name

N-benzyl-4-[[1-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]methyl]cyclohexane-1-carboxamide

InChI

InChI=1S/C33H36FN5O4S/c34-26-10-12-27(13-11-26)36-15-17-37(18-16-36)29(40)22-38-28-14-19-44-30(28)32(42)39(33(38)43)21-24-6-8-25(9-7-24)31(41)35-20-23-4-2-1-3-5-23/h1-5,10-14,19,24-25H,6-9,15-18,20-22H2,(H,35,41)

InChI Key

PYNVTUQRJVWGJL-UHFFFAOYSA-N

SMILES

C1CC(CCC1CN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)N4CCN(CC4)C5=CC=C(C=C5)F)C(=O)NCC6=CC=CC=C6

solubility

not available

Origin of Product

United States

Biological Activity

N-benzyl-4-((1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide is a complex organic compound that exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research.

Chemical Structure and Properties

The compound features a multi-functional structure with various pharmacophores that contribute to its biological activity. The presence of the piperazine moiety and the fluorinated aromatic ring are particularly noteworthy due to their roles in enhancing receptor binding and pharmacokinetic profiles.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit potent cytotoxic effects against various cancer cell lines. For instance, the compound was evaluated for its cytotoxicity against human leukemia (HL-60), lung adenocarcinoma (A549), and breast cancer (MDA-MB-231) cell lines using the MTT assay. The results indicated that certain modifications to the compound significantly enhanced its efficacy:

CompoundCell LineIC50 (μM)
N-benzyl derivativeHL-600.22
N-benzyl derivativeA5490.34
N-benzyl derivativeMDA-MB-2310.41

These IC50 values suggest that the compound exhibits moderate to excellent cytotoxicity, outperforming standard chemotherapeutics like sorafenib in some cases .

The mechanism by which N-benzyl derivatives exert their anticancer effects appears to involve the induction of apoptosis through the activation of specific signaling pathways. Research indicates that these compounds can inhibit key proteins involved in cell proliferation and survival, such as PD-L1 and PD-1 interactions, which are critical in cancer immune evasion .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Study on Leukemia Treatment : A study involving HL-60 cells showed that treatment with the compound resulted in significant apoptosis as evidenced by increased caspase activity and annexin V staining.
  • Lung Cancer Research : In A549 cells, the compound was shown to disrupt mitochondrial membrane potential, leading to cell death through intrinsic apoptotic pathways.
  • Breast Cancer Analysis : In MDA-MB-231 cells, the compound's ability to inhibit cell migration was noted, suggesting potential applications in preventing metastasis.

Additional Biological Activities

Beyond anticancer properties, preliminary data suggest that N-benzyl derivatives may also exhibit:

  • Antimicrobial Activity : Some studies report antibacterial effects against Gram-positive bacteria.
  • Neuroprotective Effects : The piperazine component is known for its neuroprotective properties, indicating potential use in treating neurological disorders .

Comparison with Similar Compounds

Comparison with Structural Analogs

Thieno[3,2-d]pyrimidine Derivatives

N-benzyl-4-((1-benzyl-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide (CAS 932344-65-5)
  • Structural Differences : The benzyl group replaces the 4-fluorophenylpiperazine moiety in the target compound.
  • Altered receptor binding: Benzyl groups may favor hydrophobic interactions, while fluorophenylpiperazine enhances selectivity for serotonin or dopamine receptors .
N-(2,4-Difluorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-1,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-4-piperidinecarboxamide
  • Structural Differences: A piperidinecarboxamide replaces the cyclohexanecarboxamide, and a 3-methylphenyl group is present on the thienopyrimidine core.
  • Impact :
    • The 3-methylphenyl group may enhance steric hindrance, affecting binding pocket accessibility.
    • Piperidine vs. cyclohexane: Differences in ring puckering (as per Cremer-Pople coordinates) could influence conformational stability .

Piperazine-Containing Analogs

N-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides
  • Structural Differences : The 2,3-dichlorophenyl group replaces the 4-fluorophenyl group.
  • Reported as high-affinity D3 receptor antagonists, suggesting the target compound may share similar neurological applications .

Benzo[b][1,4]oxazin-3(4H)-one Derivatives

4-(3-(3-Oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)propanoyl)-N-(pyridin-3-yl)piperazine-1-carboxamide (Compound 28)
  • Structural Differences: A benzoxazinone core replaces the thienopyrimidine.
  • Impact: Benzoxazinones exhibit distinct π-π stacking interactions compared to thienopyrimidines, altering binding kinetics . Lower molecular weight (410.18 g/mol vs. ~600 g/mol for the target compound) may improve bioavailability .

Key Data Tables

Table 1: Structural and Physical Properties

Compound Core Structure Key Substituents Molecular Weight (g/mol) LogP*
Target Compound Thieno[3,2-d]pyrimidine 4-Fluorophenylpiperazine, Benzyl ~600 (estimated) 3.5–4.0
CAS 932344-65-5 Thieno[3,2-d]pyrimidine Benzyl (twice) 487.6 4.2
Compound 28 Benzo[b][1,4]oxazinone Pyridin-3-yl, Piperazine 410.18 2.8

*LogP values estimated based on substituent contributions.

Table 2: Bioactivity Comparison

Compound Reported Bioactivity Key Targets
Target Compound Hypothesized: Serotonin/Dopamine CNS receptors
N-(4-(4-(2,3-Dichlorophenyl)piperazine) D3 receptor antagonist (Ki < 10 nM) Dopamine D3 receptor
Benzo[b][1,4]oxazinone derivatives Antimicrobial, Anticancer Topoisomerase II

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.